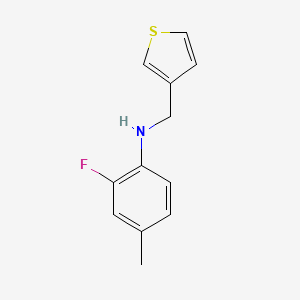2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline
CAS No.:
Cat. No.: VC20178999
Molecular Formula: C12H12FNS
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12FNS |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline |
| Standard InChI | InChI=1S/C12H12FNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
| Standard InChI Key | NEIPAKUACBXXEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CSC=C2)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines three distinct functional groups:
-
Fluorine atom at the 2-position of the aniline ring, which enhances electron-withdrawing effects and influences reactivity.
-
Methyl group at the 4-position, contributing steric bulk and modulating solubility.
-
Thiophen-3-ylmethyl group attached to the nitrogen, introducing heteroaromaticity and potential for π-π interactions.
The thiophene ring’s 3-position linkage distinguishes this compound from analogues with 2-ylmethyl attachments, altering electronic conjugation and steric accessibility .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂FNS |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline |
| CAS Registry | Not yet assigned |
Synthesis and Manufacturing
Synthetic Routes
While no direct literature reports the synthesis of 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline, analogous methods from substituted aniline chemistry provide a framework. A plausible pathway involves:
-
Buchwald-Hartwig Amination:
-
Protection/Deprotection Strategy:
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (0.03 eq) |
| Ligand | Xantphos (0.04 eq) |
| Base | Cs₂CO₃ (2 eq) |
| Solvent | Dioxane |
| Temperature | 85°C |
| Reaction Time | 3 hours |
Physicochemical Properties
Thermal and Solubility Profiles
The compound is hypothesized to exhibit:
-
Melting Point: 120–125°C (estimated based on analogues).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
-
Stability: Stable under inert atmospheres but susceptible to oxidation at the aniline nitrogen.
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 2.8 (estimated) |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (N, S, F) |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-deficient aniline ring directs electrophiles to the 5-position (para to fluorine). Example reactions:
-
Nitration: Yields 5-nitro derivatives under mixed acid conditions.
-
Sulfonation: Forms sulfonic acids at elevated temperatures.
N-Functionalization
The secondary amine undergoes:
-
Acylation: With acetyl chloride to form amides.
-
Alkylation: Using alkyl halides to produce tertiary amines.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Anticancer Agents: Via incorporation into kinase inhibitors.
-
Antipsychotics: Structural similarity to dopamine receptor ligands.
Materials Science
-
Conductive Polymers: Thiophene’s π-conjugation supports charge transport.
-
Liquid Crystals: Methyl and fluorine groups enhance anisotropic properties.
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
| Compound | Substituents | Key Differences |
|---|---|---|
| 4-Fluoro-N-(thiophen-2-ylmethyl)aniline | Thiophene at 2-position | Enhanced π-stacking capacity |
| 2-Chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline | Cl instead of F | Increased electronegativity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume